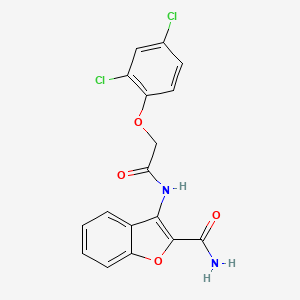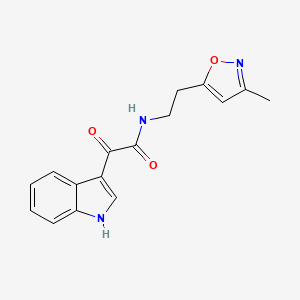![molecular formula C16H13NO4S B2889153 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide CAS No. 1448058-24-9](/img/structure/B2889153.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide is a compound that may be related to or involved in the synthesis and characterization processes of complex organic molecules. For instance, researchers have developed a series of compounds through various synthesis methods involving thiophene-2-carboxamide derivatives, highlighting the compound's relevance in the synthesis of molecules with potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021). Additionally, the synthesis and properties of polyamides based on bis(ether-carboxylic acid) derived from similar compounds suggest its significance in creating materials with high thermal stability and solubility (Hsiao, Yang, & Chen, 2000).
Biological Evaluation and Docking Studies
Compounds related to this compound have been evaluated for biological activities. For example, derivatives of thiophene-2-carboxamide have been examined for their antimicrobial properties and molecular docking studies, indicating the potential of these compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Sensing and Environmental Applications
Research on metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates demonstrates the application of these compounds in luminescence sensing and environmental remediation, including pesticide removal. This suggests that derivatives of thiophene-3-carboxamide may be useful in developing sensors and materials for detecting and removing environmental contaminants (Zhao et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Similar compounds have shown to inhibit vegfr1 , suggesting that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Given its potential inhibition of vegfr1 , it can be inferred that it may affect angiogenesis and vasculogenesis pathways. These pathways are critical for the growth and development of new blood vessels, which are essential for tumor growth and metastasis.
Result of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines . Therefore, it can be inferred that this compound might also exhibit anti-cancer properties by inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(12-5-8-22-10-12)17-6-1-2-7-19-13-3-4-14-15(9-13)21-11-20-14/h3-5,8-10H,6-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGSUVYAGSFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
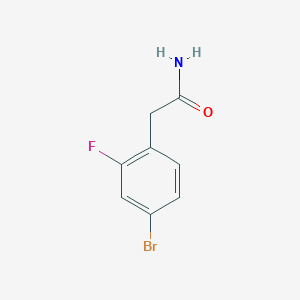
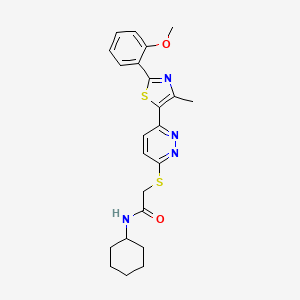

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2889076.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2889081.png)
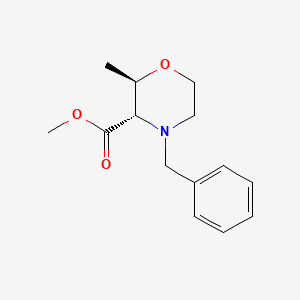



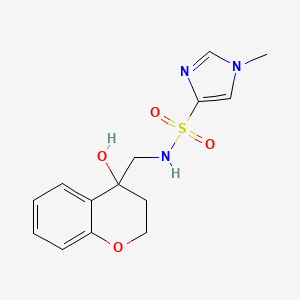
![1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2889088.png)

